molecular formula C20H17FN2O B12923397 8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-13-6

8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12923397
CAS No.: 918646-13-6
M. Wt: 320.4 g/mol
InChI Key: UCYJATOFFUGREU-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one ( 918646-13-6) is a fluorinated biquinoline derivative supplied for research purposes. With a molecular formula of C20H17FN2O and a molecular weight of 320.36, this compound is a specialist chemical building block . Compounds within this structural class, particularly 4,4-disubstituted quinazolinones, have been identified in scientific literature as potent T-type calcium channel (Cav3) antagonists . This mechanism is a significant target in research for neurological disorders, pain, and epilepsy . The strategic incorporation of a fluorine atom is a common bioisosteric strategy in medicinal chemistry, often employed to influence a molecule's potency, metabolic stability, and overall pharmacokinetic profile . Researchers value this high-purity compound for constructing complex molecular architectures with potential biological activity. It serves as a key intermediate in exploratory synthesis for developing novel therapeutic agents and pharmacological probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918646-13-6

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

8-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-18(24)23(19-15(20)7-5-8-16(19)21)14-10-13-6-3-4-9-17(13)22-12-14/h3-10,12H,11H2,1-2H3

InChI Key

UCYJATOFFUGREU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC=C2F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Directed Ortho-Lithiation and Formylation

  • Starting from 2-(3-fluorophenyl)ethylamine , acylation with pivaloyl chloride yields a pivaloylamide intermediate.
  • Lithiation is performed at low temperature (−78 °C) using butyllithium in tetrahydrofuran (THF) to avoid aryne formation by LiF elimination.
  • Subsequent treatment with dimethylformamide (DMF) introduces a formyl group ortho to the fluorine substituent.
  • Acid-catalyzed cyclization of the aldehyde intermediate results in 8-fluoro-3,4-dihydroisoquinoline with loss of the pivaloyl group, typically in yields around 79% overall.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Acylation Pivaloyl chloride, triethylamine, DCM, 0 °C to RT 93 Formation of pivaloylamide
Lithiation and Formylation n-BuLi, THF, −78 °C; then DMF 54 Ortho-lithiation and formylation
Cyclization Acidic medium (e.g., HCl) 79 Cyclization with pivaloyl loss

Nucleophilic Aromatic Substitution to Introduce Amino Groups

  • The 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate is reacted with cyclic amines such as morpholine, pyrrolidine, and piperidine at 80 °C in sealed tubes.
  • This fluorine-amine exchange proceeds via nucleophilic aromatic substitution, yielding 8-amino-3,4-dihydroisoquinoline derivatives.
  • Yields vary depending on the amine: morpholine and pyrrolidine derivatives are obtained in moderate yields (~49–51%), while piperidine derivatives show lower yields (~17%) due to side reactions and byproduct formation.

Functionalization at Position 1 and Formation of Biquinoline Core

  • The 8-amino-3,4-dihydroisoquinoline intermediates are further treated with various alkyl lithium and phenyl lithium reagents to introduce substituents at position 1.
  • This step affords 1-alkyl(aryl)-8-amino-3,4-dihydroisoquinolines in good yields.
  • Subsequent cyclization and oxidation steps lead to the formation of the biquinoline core structure with the 4,4-dimethyl substitution and the 2-one moiety.

Reduction and Alkylation to Access Tetrahydroisoquinoline Derivatives

  • Sodium borohydride reduction of 8-fluoro-3,4-dihydroisoquinoline yields tetrahydroisoquinoline derivatives.
  • Methylation with methyl iodide followed by reduction produces 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline.
  • These intermediates serve as building blocks for further elaboration toward the target compound.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 Pivaloylamide from 2-(3-fluorophenyl)ethylamine Pivaloyl chloride, triethylamine, DCM, 0 °C to RT 93 High purity, white solid
2 Formyl derivative via lithiation n-BuLi, THF, −78 °C; then DMF 54 Ortho-lithiation critical for regioselectivity
3 8-Fluoro-3,4-dihydroisoquinoline Acidic cyclization (HCl) 79 Loss of pivaloyl moiety
4 8-Amino-3,4-dihydroisoquinoline derivatives Reaction with cyclic amines, 80 °C, sealed tube 17–51 Yield depends on amine type
5 1-Alkyl(aryl)-8-amino-3,4-dihydroisoquinolines Alkyl/phenyl lithium reagents Good Functionalization at position 1
6 Tetrahydroisoquinoline derivatives NaBH4 reduction, methyl iodide alkylation Moderate Building blocks for further synthesis

Research Findings and Mechanistic Insights

  • The directed ortho-lithiation approach is essential for regioselective functionalization of the fluorinated isoquinoline ring.
  • Protonation of the nitrogen atom in the isoquinoline ring enhances electrophilicity at C-8, facilitating nucleophilic substitution by amines.
  • Low temperature lithiation prevents side reactions such as aryne formation and LiF elimination.
  • The loss of the pivaloyl protecting group during acid-catalyzed cyclization is a key step enabling ring closure.
  • The variation in yields for amine substitution highlights the sensitivity of the reaction to steric and electronic factors of the nucleophile.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of biquinoline compounds exhibit promising anticancer properties. The structure of 8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one suggests potential activity against various cancer cell lines. Studies have shown that modifications in the biquinoline scaffold can lead to enhanced cytotoxicity and selectivity towards cancer cells .

Topoisomerase Inhibition
Topoisomerases are crucial enzymes involved in DNA replication and transcription. Compounds similar to this compound have been investigated for their ability to inhibit topoisomerase activity, which is a common mechanism for anticancer drugs. This compound could serve as a lead for developing new topoisomerase inhibitors .

Biochemical Applications

Fluorescent Probes
The incorporation of fluorine in the structure enhances the compound's fluorescent properties. This characteristic can be exploited in biological imaging and as a fluorescent probe in various biochemical assays. The ability to visualize cellular processes in real-time makes such compounds invaluable in research .

Enzyme Inhibition Studies
The compound can be used to study enzyme kinetics and inhibition mechanisms. By assessing its effect on specific enzymes, researchers can gain insights into metabolic pathways and the role of biquinoline derivatives in modulating enzyme activity .

Case Studies

  • Anticancer Drug Development
    • A study involving derivatives of biquinoline showed that modifications similar to those found in this compound resulted in compounds with significant anticancer activity against breast and lung cancer cell lines. The study indicated that these compounds could induce apoptosis through the activation of caspases .
  • Fluorescent Imaging
    • Research demonstrated the use of fluorinated biquinolines as fluorescent markers in live-cell imaging. These compounds were shown to selectively accumulate in mitochondria, allowing for the monitoring of mitochondrial dynamics during cellular stress responses .

Mechanism of Action

The mechanism of action of 8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biquinolinone Derivatives

Table 1: Structural and Physicochemical Comparison of Biquinolinone Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference(s)
8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C19H16FN2O* ~313.35 F (8), CH3 (4,4) Research use (potential CNS agents)
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C22H21ClN2O 364.87 Cl (8), CH3 (3,4,4,5) Specialty chemical (no reported bioactivity)
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C20H16F2N2O 338.35 F (5,7), CH3 (4,4) Higher polarity due to dual fluorine
3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C19H16N2O 288.34 CH3 (3) Simpler structure, lower molecular weight

*Molecular formula inferred from analogs (exact data unavailable).

Key Observations:
  • Halogen Effects : The chloro analog () has a higher molecular weight (364.87 vs. ~313.35) and increased lipophilicity compared to the fluoro compound. Chlorine may enhance halogen bonding but reduce metabolic stability relative to fluorine .
  • Methyl Group Variations : The 3-methyl analog () lacks fluorine and dimethyl groups, resulting in reduced steric hindrance and simpler synthetic pathways .

Non-Biquinolinone Derivatives with Similar Backbones

Dihydroquinolinones and Isoquinolines
  • 8-Fluoro-3,4-dihydroisoquinoline (): A precursor for CNS drug candidates. Its synthesis via lithiation enables efficient fluorine-amine exchange, highlighting the versatility of fluorinated intermediates .
  • 3-Phenyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one (): Exhibits notable antibacterial activity (MIC values comparable to norfloxacin). The oxazine ring enhances rigidity, which may improve target binding .

Biological Activity

8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, a compound belonging to the biquinoline class, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₂FNO
  • Molecular Weight : 193.22 g/mol
  • CAS Number : 1187933-46-5

Antimicrobial Activity

Research indicates that biquinoline derivatives exhibit significant antimicrobial properties. The compound this compound has been studied for its effectiveness against various bacterial strains.

  • Antibacterial Effects :
    • In vitro studies demonstrate that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) comparable to established antibiotics like gatifloxacin .
    • The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways .
  • Antifungal Activity :
    • Preliminary tests suggest moderate antifungal properties against common fungal pathogens. The efficacy is attributed to the compound's ability to penetrate cell membranes due to its lipophilic nature .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and replication processes. Ongoing research is focused on identifying specific molecular targets within bacterial cells .

Study 1: Antibacterial Efficacy

A study conducted by researchers aimed to evaluate the antibacterial efficacy of various biquinoline derivatives including this compound. The results showed:

  • Effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 16 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1
Methicillin-resistant S. aureus16

Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxicity against human cancer cell lines (e.g., HepG2), the compound exhibited selective toxicity:

  • IC50 values indicated moderate cytotoxic effects with an IC50 of approximately 41.6 µM against HepG2 cells .
Cell LineIC50 (µM)
HepG241.6
L-02 (normal liver)>100

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